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Cat. No.: B1588232
- 7

Part 1: Executive Summary

5-Chloro-2-ethoxybenzoic acid (CAS 62871-12-9) is a specialized substituted benzoic acid
derivative serving as a critical pharmacophore in medicinal chemistry and agrochemical design.
[1] Unlike its parent compound, salicylic acid (2-hydroxybenzoic acid), the introduction of an
ethyl group at the ortho position and a chlorine atom at the meta position (C5) significantly
alters its lipophilicity, metabolic stability, and electronic distribution.

This compound acts primarily as a bifunctional scaffold:

o Pharmaceutical Intermediate: It is the core structural motif for the synthesis of Mosapride (a
gastroprokinetic 5-HT4 agonist) and novel Isatin-based anticancer conjugates.[1]

» Bioactive Ligand: It exhibits intrinsic biological potential as an auxin-mimic herbicide and
antimicrobial agent due to its structural homology with Dicamba and 5-chlorosalicylic acid.[1]

This guide provides a technical deep-dive into its structure-activity relationships (SAR),
synthesis protocols, and experimental methodologies for validating its biological activity.[1]

Part 2: Chemical Profile & SAR Analysis[1]
Physicochemical Properties[1]

» IUPAC Name: 5-Chloro-2-ethoxybenzoic acid[1][2][3]
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CAS Number: 62871-12-9[1][2][4]
Molecular Formula: C

H

ClO

[1]141[5]

Molecular Weight: 200.62 g/mol [1][4]
pKa (Predicted): ~3.84 (Acidic, capable of forming salts at physiological pH)

LogP: ~2.5-3.0 (Moderate lipophilicity, suitable for membrane permeability)

Structure-Activity Relationship (SAR) Mapping

The biological activity of 5-Chloro-2-ethoxybenzoic acid is dictated by three key structural

features:

Carboxylic Acid (-COOH): Essential for hydrogen bonding and salt formation. In auxin
mimics, this moiety interacts with the TIR1 ubiquitin ligase complex. In drug design, it serves
as the attachment point for amidation.

2-Ethoxy Group (-OEt): Replaces the hydroxyl group of salicylic acid.[1] This "capping"
prevents glucuronidation at the phenolic oxygen, enhancing metabolic stability. It also
increases steric bulk, which can improve selectivity for specific receptor pockets (e.g., 5-HT4
receptors).

5-Chloro Substituent (-Cl): An electron-withdrawing group that increases the acidity of the
carboxylic acid (inductive effect).[1] It also enhances lipophilicity and fills hydrophobic
pockets in target enzymes (e.g., COX enzymes or tubulin binding sites).

Visualization: SAR & Pharmacophore Logic
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Figure 1: Structural dissection of 5-Chloro-2-ethoxybenzoic acid highlighting how specific
functional groups drive its pharmaceutical and agrochemical applications.[1]

Part 3: Biological Applications & Mechanisms[1]

Pharmaceutical Applications
A. Gastroprokinetic Agents (5-HT4 Agonism)

The 5-chloro-2-ethoxybenzoic acid scaffold is the structural anchor for Mosapride, a drug
used to treat gastritis and gastroesophageal reflux disease (GERD).[1][3][6]

e Mechanism: The benzoic acid moiety mimics the aromatic portion of serotonin (5-HT). The 4-
amino derivative (4-amino-5-chloro-2-ethoxybenzoic acid) is the direct precursor, but the
2-ethoxy and 5-chloro substitutions are critical for binding affinity to the 5-HT4 receptor in the
enteric nervous system.[1]

 Significance: The ethoxy group prevents rapid metabolism compared to a methoxy or
hydroxy group, prolonging the half-life of the drug.

B. Anticancer Conjugates (Isatin Hybrids)

Recent research has utilized 5-chloro-2-ethoxybenzoic acid to synthesize Isatin-Benzoic Acid
Conjugates.[1][6]
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e Target: These conjugates show cytotoxicity against MCF-7 (breast cancer) and HelLa
(cervical cancer) cell lines.[1][6]

e Mechanism: The hybrid molecules likely act as dual inhibitors. The isatin moiety intercalates
DNA or inhibits kinases, while the benzoic acid moiety improves cellular uptake and interacts
with secondary binding sites on tubulin or specific enzymes.

o Potency: Derivatives linked via chloroacetyl linkers have shown IC

values in the low micromolar range (5-10 puM).

Agrochemical Potential (Herbicidal Activity)

Structurally, the compound resembles Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 2,4-
D.[1]

e Mechanism: It acts as a synthetic auxin (plant hormone mimic). Upon absorption, it binds to
the TIR1/AFB receptor complex in plants, triggering the degradation of Aux/IAA
transcriptional repressors. This leads to uncontrolled cell growth, epinasty, and eventual
plant death.

o Selectivity: The 2-ethoxy group provides different selectivity patterns compared to methoxy-
based auxins, potentially overcoming resistance in certain weed species.[1]

Part 4: Experimental Protocols
Synthesis of 5-Chloro-2-ethoxybenzoic Acid

Objective: To synthesize high-purity material from 5-chlorosalicylic acid via O-alkylation.

Reagents:

5-Chlorosalicylic acid (Starting Material)[1][7]

Diethyl sulfate or Ethyl iodide (Alkylating agent)

Sodium Hydroxide (NaOH)[8]

Ethanol/Water solvent system[1][8]
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Protocol:
» Dissolution: Dissolve 0.1 mol of 5-chlorosalicylic acid in 50 mL of 10% NaOH solution.

» Alkylation: Add 0.12 mol of Diethyl sulfate dropwise while maintaining the temperature at 60—
70°C.

o Reflux: Heat the mixture to reflux for 4 hours to ensure complete O-alkylation.

o Hydrolysis (if ester forms): If the ethyl ester forms, add additional NaOH and reflux for 1 hour
to hydrolyze back to the acid.

 Acidification: Cool the solution and acidify with dilute HCI to pH 2.

e Precipitation: The product (5-Chloro-2-ethoxybenzoic acid) will precipitate as a white/off-
white solid.[1]

 Purification: Recrystallize from ethanol/water (1:1).

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of 5-Chloro-2-ethoxybenzoic acid derivatives
against cancer cell lines.

Workflow Visualization:
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Figure 2: Standardized MTT workflow for assessing cytotoxicity of benzoic acid derivatives.

Detailed Steps:

e Seeding: Plate MCF-7 cells in 96-well plates (10,000 cells/well) and incubate for 24h.

e Treatment: Dissolve 5-Chloro-2-ethoxybenzoic acid in DMSO. Prepare serial dilutions in
culture medium. Treat cells for 48h.

e Development: Add 20 pL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

e Analysis: Aspirate medium, dissolve formazan crystals in 150 uL DMSO. Read absorbance
at 570 nm.
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e Calculation: Calculate IC

using non-linear regression analysis.

Part 5: Data Summary & Safety
: : iological Activi

. Role of 5-CI-2-OEt
Compound Class Target Activity Reference
Scaffold

Lipophilic core for

o 5-HT4 Receptor receptor binding
Gastroprokinetic ) i [1]
Agonist pocket; metabolic
stability.[1]

] ] Carrier moiety
] Tubulin / Kinase ]
Anticancer o enhancing cellular 2]
Inhibition )
uptake of Isatin.

Mimics Indole-3-acetic
Herbicide Auxin Signaling (TIR1) acid (IAA) with [3]
enhanced stability.[1]

Safety & Toxicology[1]

» GHS Classification:
o H302: Harmful if swallowed.[3]
o H315/H319: Causes skin and serious eye irritation.[3]
o H335: May cause respiratory irritation.[3]

e Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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